molecular formula C8H17NO2 B1292878 N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine CAS No. 55100-02-2

N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine

Cat. No. B1292878
CAS RN: 55100-02-2
M. Wt: 159.23 g/mol
InChI Key: XFMVWTLWOAPUIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine is a compound that can be presumed to have a structure derived from the reaction of a tetrahydrofuran-containing amine with a methoxyethyl moiety. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related research on the synthesis and reactivity of similar compounds.

Synthesis Analysis

The synthesis of multi-substituted amines, such as N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine, can be approached by using an N-methoxy group as a reactivity control element. A two-step synthesis process is reported where N-methoxyamides undergo a coupling reaction with aldehydes, facilitated by the enhanced nucleophilicity of the nitrogen due to the N-methoxy group. Subsequent nucleophilic addition to the N-methoxyamides allows for the diversification of the products, which could potentially include the synthesis of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine .

Molecular Structure Analysis

The molecular structure of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine would likely feature a tetrahydrofuran ring, which is a five-membered cyclic ether, and a methoxyethyl chain as substituents on the nitrogen atom. The presence of these groups could influence the reactivity and stability of the molecule, as seen in related compounds .

Chemical Reactions Analysis

Anodic methoxylation is a reaction that could potentially be relevant to the chemical reactions of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine. This reaction involves the introduction of a methoxy group into a molecule through anodic oxidation. The regioselectivity and diastereoselectivity of such reactions are influenced by the kinetic acidities of the cation radicals formed during the oxidation process .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine would be influenced by its functional groups. The tetrahydrofuran ring could impart certain steric and electronic effects, while the methoxyethyl group could affect the molecule's polarity and solubility. The reactivity of such a compound could also be influenced by these groups, as seen in the synthesis and application of related N-hydroxy(tetrahydrofuran-2-yl)amines, which exhibit a range of bioactivities .

Scientific Research Applications

1. Manganese(II) Complexes Synthesis

N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine is used in synthesizing manganese(II) complexes. These complexes exhibit distinct magnetic properties and are important in magnetism studies (Wu et al., 2004).

2. Synthesis of Chiral Heterocycles

This compound plays a role in the synthesis of chiral heterocycles, aminophosphonic acids, and N-hydroxypropargylamines. These compounds have applications in creating pharmaceuticals like Zileuton and natural compounds such as sieboldin A (Vasilenko et al., 2017).

3. Photophysical Studies of Metal Complexes

It is involved in the study of photophysical properties of metal complexes, particularly zinc(II) and cadmium(II) complexes. The ligand exhibits a switch-on of luminescence upon chelation with these metal ions (Stetsiuk et al., 2019).

4. Synthesis of N-Protected (1-methoxyalkyl)amines

This chemical is used in a standardized method for synthesizing N-protected (1-methoxyalkyl)amines, which are significant in the field of organic chemistry and pharmaceuticals (Walęcka-Kurczyk et al., 2022).

5. Synthesis of 2-Substituted Tetrahydroquinoline Systems

It assists in the synthesis of 2-substituted tetrahydroquinoline systems, which are valuable in the synthesis of complex natural products and pharmaceuticals (Ueda et al., 2010).

6. Synthesis of 3-Benzyl-1,3-thiazolidines

The compound is used in generating reactive azomethine ylides, which are crucial in synthesizing spirocyclic 1,3-thiazolidines, an important class of organic compounds (Gebert et al., 2003).

7. Synthesis of N-Arylated Amines

It is essential in the catalytic synthesis of N-arylated amines, which are significant intermediates in organic synthesis and pharmaceuticals (Zheng & Wang, 2019).

8. Development of Catalytic Chemical Amide Synthesis

This chemical is involved in the development of efficient methods for catalytic chemical amide synthesis, which is a step toward peptide synthesis (Mohy El Dine et al., 2015).

9. Synthesis of Amine-Phenol Ligands

It contributes to the synthesis of amine-phenol ligands in water, demonstrating a hydrophobic effect. This is important for catalyst development (Collins et al., 2007).

10. Amination of 1-methoxy-2-propanol

The compound is used in the amination of 1-methoxy-2-propanol, which is significant in chemical synthesis processes (Bassili & Baiker, 1990).

properties

IUPAC Name

2-methoxy-N-(oxolan-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-10-6-4-9-7-8-3-2-5-11-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMVWTLWOAPUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649170
Record name 2-Methoxy-N-[(oxolan-2-yl)methyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine

CAS RN

55100-02-2
Record name 2-Methoxy-N-[(oxolan-2-yl)methyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.